Sodium 6-hydroxyhexanoate Sodium 6-hydroxyhexanoate
Brand Name: Vulcanchem
CAS No.: 5299-61-6
VCID: VC2390853
InChI: InChI=1S/C6H12O3.Na/c7-5-3-1-2-4-6(8)9;/h7H,1-5H2,(H,8,9);
SMILES: C(CCC(=O)[O-])CCO.[Na+]
Molecular Formula: C6H12NaO3
Molecular Weight: 155.15 g/mol

Sodium 6-hydroxyhexanoate

CAS No.: 5299-61-6

Cat. No.: VC2390853

Molecular Formula: C6H12NaO3

Molecular Weight: 155.15 g/mol

* For research use only. Not for human or veterinary use.

Sodium 6-hydroxyhexanoate - 5299-61-6

Specification

CAS No. 5299-61-6
Molecular Formula C6H12NaO3
Molecular Weight 155.15 g/mol
IUPAC Name sodium;6-hydroxy-6-oxohexan-1-olate
Standard InChI InChI=1S/C6H12O3.Na/c7-5-3-1-2-4-6(8)9;/h7H,1-5H2,(H,8,9);
Standard InChI Key RECSGXMAOMHKMW-UHFFFAOYSA-N
SMILES C(CCC(=O)[O-])CCO.[Na+]
Canonical SMILES C(CCC(=O)O)CCO.[Na]

Introduction

Chemical Identity and Fundamental Properties

Sodium 6-hydroxyhexanoate, also known as sodium 6-hydroxycaproate, is the sodium salt of 6-hydroxyhexanoic acid. This compound belongs to the family of medium-chain fatty acid derivatives and features a hydroxyl group (-OH) at the sixth carbon position of the hexanoic acid chain .

Basic Chemical Information

PropertyValue
Chemical FormulaC6H11NaO3
Molecular Weight155.15 g/mol
CAS Number5299-61-6
IUPAC Namesodium;6-hydroxy-6-oxohexan-1-olate
Standard InChIInChI=1S/C6H12O3.Na/c7-5-3-1-2-4-6(8)9;/h7H,1-5H2,(H,8,9);
Standard InChIKeyRECSGXMAOMHKMW-UHFFFAOYSA-N
EC Number854-863-0

Physical Characteristics

Sodium 6-hydroxyhexanoate typically appears as a white to off-white solid with high solubility in water . This enhanced solubility results from the presence of both the sodium counterion and the hydroxyl group, which increase its hydrophilic properties. The compound's structure features a six-carbon chain with strategic functional groups: a hydroxyl group at one terminus and a carboxylate group (neutralized by sodium) at the other.

Structural Relationships and Chemical Classification

Parent Compound Relationship

Sodium 6-hydroxyhexanoate is derived from 6-hydroxyhexanoic acid (CID 14490), serving as its sodium salt form . The parent acid functions as a hydroxy fatty acid with the hydroxyl group positioned at the terminal carbon. When deprotonated, this acid forms the 6-hydroxyhexanoate anion, which then combines with a sodium cation to produce the titled compound .

Classification Within Chemical Taxonomy

This compound is classified as:

  • A sodium salt of a carboxylic acid

  • A medium-chain fatty acid derivative

  • A hydroxylated fatty acid salt

  • A bifunctional organic compound (containing both hydroxyl and carboxylate functionalities)

Synthesis and Production Methods

Chemical Synthesis Routes

Several chemical routes exist for synthesizing Sodium 6-hydroxyhexanoate:

  • Direct neutralization of 6-hydroxyhexanoic acid with sodium hydroxide or sodium carbonate

  • Hydrolysis of ε-caprolactone followed by neutralization with a sodium base

  • Controlled oxidation of 1,6-hexanediol to produce 6-hydroxyhexanoic acid, which is subsequently neutralized

Industrial and Research Applications

Role as a Chemical Intermediate

The primary industrial application of Sodium 6-hydroxyhexanoate is as an intermediate in chemical synthesis pathways. Specifically, it serves as a precursor in the synthesis of:

  • Mono-5-carboxy-n-pentyl-phthalate (M525495), a metabolite of Dibutyl phthalate (DBP)

  • Various polyester materials and specialty polymers

  • Other hydroxyl-functionalized compounds requiring a controlled chain length

Formulation Applications

The compound demonstrates utility in various formulations:

  • As a surfactant or emulsifier in personal care products due to its amphiphilic structure

  • To enhance stability and texture in cosmetic and pharmaceutical formulations

  • Potentially as a preservative component, leveraging its reported antimicrobial properties

Analytical Chemistry Applications

In analytical settings, sodium 6-hydroxyhexanoate and its isotopically labeled derivatives (such as deuterated forms) serve important functions:

  • As reference standards for metabolomic studies

  • For structure verification in organic synthesis

  • In quantitative analysis of environmental and biological samples

Biological Activities and Research Findings

Metabolic Effects of the Parent Compound

Recent research with 6-hydroxyhexanoic acid (the parent compound) has revealed significant metabolic effects that may extend to its sodium salt. A 2023 study reported that:

  • Treatment with 6-hydroxyhexanoic acid significantly reduced high-fat diet (HFD)-mediated weight gain in mice, primarily through decreasing fat mass

  • The compound improved obesity-associated glucose intolerance and insulin resistance

  • It suppressed obesity-associated systemic inflammation and dyslipidemia

Molecular Mechanisms of Action

At the molecular level, 6-hydroxyhexanoic acid appears to modulate several important signaling pathways:

PathwayEffectSignificance
PPARγ signalingUpregulationImproved adipose insulin sensitivity
AMPK signalingActivationEnhanced fatty acid oxidation
Chemokine signalingDownregulationReduced inflammatory response
Fatty acid metabolismModificationAltered lipid handling

The compound was found to suppress adipocyte-proinflammatory cytokine production and inhibit lipolysis through Gi-mediated signaling in differentiated white adipocytes .

Transcriptomic Effects

RNA-sequencing analysis revealed that treatment with 6-hydroxyhexanoic acid ameliorated aberrant inflammatory and metabolic transcriptomic signatures in white adipose tissue of mice with diet-induced obesity. This suggests comprehensive effects on gene expression profiles related to metabolism and inflammation .

Comparative Analysis with Related Compounds

Structural Analogs and Derivatives

Sodium 6-hydroxyhexanoate shares structural similarities with several related compounds:

CompoundChemical FormulaKey Structural DifferencePrimary Use
6-Hydroxyhexanoic acidC6H12O3Parent acid (non-salt form)Chemical synthesis
Methyl 6-hydroxyhexanoateC7H14O3Methyl ester instead of sodium saltResearch reagent
Ethyl 6-hydroxyhexanoateC8H16O3Ethyl ester instead of sodium saltSynthetic intermediate
6-Hydroxyhexanoate (anion)C6H11O3-Free anion without sodium counterionMetabolic intermediate

Comparison with Other Medium-Chain Fatty Acid Salts

When compared to other medium-chain fatty acid salts, sodium 6-hydroxyhexanoate exhibits distinctive properties due to its hydroxyl group:

  • Enhanced water solubility compared to non-hydroxylated analogs (e.g., sodium hexanoate)

  • Reduced surface activity compared to longer-chain fatty acid salts

  • Increased reactivity for further functionalization through the hydroxyl group

  • Potentially different biological activity profile due to its specific molecular structure

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